molecular formula C25H22N2O3S B11084482 Butyl 2-[({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)amino]benzoate

Butyl 2-[({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)amino]benzoate

Cat. No.: B11084482
M. Wt: 430.5 g/mol
InChI Key: FLUTWNFHMUHCKN-UHFFFAOYSA-N
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Description

BUTYL 2-({2-[(2-CYANOPHENYL)SULFANYL]BENZOYL}AMINO)BENZOATE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a butyl ester group, a cyano group, and a sulfanyl group attached to a benzoyl amine structure, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 2-({2-[(2-CYANOPHENYL)SULFANYL]BENZOYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 2-cyanophenyl thiol with 2-benzoylbenzoic acid under specific conditions to form the intermediate compound. This intermediate is then reacted with butyl alcohol in the presence of a catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

BUTYL 2-({2-[(2-CYANOPHENYL)SULFANYL]BENZOYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Introduction of new substituents on the benzoyl ring.

Scientific Research Applications

BUTYL 2-({2-[(2-CYANOPHENYL)SULFANYL]BENZOYL}AMINO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of BUTYL 2-({2-[(2-CYANOPHENYL)SULFANYL]BENZOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-CYANOPHENYL)SULFANYL]BENZOIC ACID: Shares the cyano and sulfanyl groups but lacks the butyl ester group.

    BUTYL 2-[(2-CYANOPHENYL)SULFANYL]BENZOATE: Similar structure but without the amide linkage.

Properties

Molecular Formula

C25H22N2O3S

Molecular Weight

430.5 g/mol

IUPAC Name

butyl 2-[[2-(2-cyanophenyl)sulfanylbenzoyl]amino]benzoate

InChI

InChI=1S/C25H22N2O3S/c1-2-3-16-30-25(29)19-11-5-7-13-21(19)27-24(28)20-12-6-9-15-23(20)31-22-14-8-4-10-18(22)17-26/h4-15H,2-3,16H2,1H3,(H,27,28)

InChI Key

FLUTWNFHMUHCKN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N

Origin of Product

United States

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